1-(3-Chloro-4-propoxyphenyl)ethanone
Overview
Description
1-(3-Chloro-4-propoxyphenyl)ethanone is an organic compound with the molecular formula C11H13ClO2. It is a derivative of acetophenone, featuring a chloro and propoxy substituent on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-propoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-4-propoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-propoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The ethanone group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol can be used for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate in an alkaline medium is commonly used for oxidation.
Reduction: Sodium borohydride in ethanol is a typical reducing agent.
Major Products:
Substitution: 1-(3-Methoxy-4-propoxyphenyl)ethanone.
Oxidation: 3-Chloro-4-propoxybenzoic acid.
Reduction: 1-(3-Chloro-4-propoxyphenyl)ethanol.
Scientific Research Applications
1-(3-Chloro-4-propoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aromatic ketones.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-propoxyphenyl)ethanone involves its interaction with various molecular targets. The chloro and propoxy groups influence its reactivity and binding affinity to enzymes and receptors. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
- 1-(3-Chloro-4-methoxyphenyl)ethanone
- 1-(4-Chlorophenyl)ethanone
- 1-(3-Chloro-4-ethoxyphenyl)ethanone
Uniqueness: 1-(3-Chloro-4-propoxyphenyl)ethanone is unique due to the presence of the propoxy group, which imparts distinct chemical properties compared to its methoxy and ethoxy analogs.
Properties
IUPAC Name |
1-(3-chloro-4-propoxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-3-6-14-11-5-4-9(8(2)13)7-10(11)12/h4-5,7H,3,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALPJDHZBGLTEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90486773 | |
Record name | 1-(3-chloro-4-propoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90486773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37612-46-7 | |
Record name | 1-(3-chloro-4-propoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90486773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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